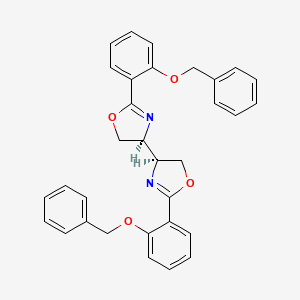
3(2H)-Benzofuranone, 2,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzofuranone, 2,7-dimethyl-: is an organic compound belonging to the benzofuranone family. Benzofuranones are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The compound’s structure consists of a benzene ring fused with a furanone ring, with two methyl groups attached at the 2nd and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,7-dimethylphenol with maleic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process ensures consistent quality and yield. Catalysts such as Lewis acids are employed to facilitate the cyclization reaction, and the product is purified using techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3(2H)-Benzofuranone, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylbenzofuran-3,4-dione.
Reduction: Formation of 2,7-dimethyl-3,4-dihydrobenzofuranone.
Substitution: Various substituted benzofuranones depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3(2H)-Benzofuranone, 2,7-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its derivatives are being investigated for their ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, 3(2H)-Benzofuranone, 2,7-dimethyl- is used in the production of dyes, fragrances, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzofuranone, 2,7-dimethyl- involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Another compound with similar methyl substitutions but different functional groups.
2,7-Dimethyl-1,8-naphthyridine: A nitrogen-containing heterocycle with similar structural features.
2,7-Dimethylquinoline: A quinoline derivative with comparable methyl group positioning.
Uniqueness: 3(2H)-Benzofuranone, 2,7-dimethyl- is unique due to its benzofuranone core structure, which imparts distinct aromatic and electronic properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential therapeutic benefits further distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3 |
Clé InChI |
SGVDGAYYYREPQY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C2=CC=CC(=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
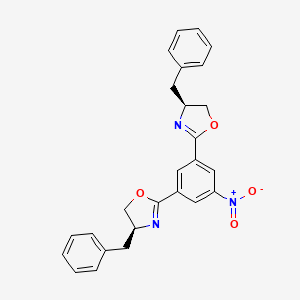
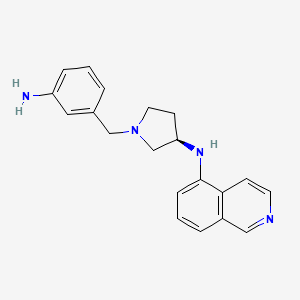
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)

![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

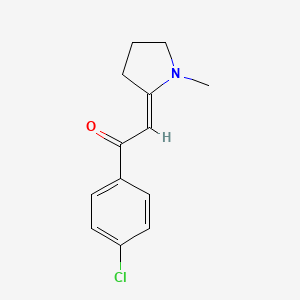
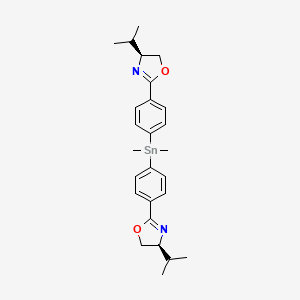
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
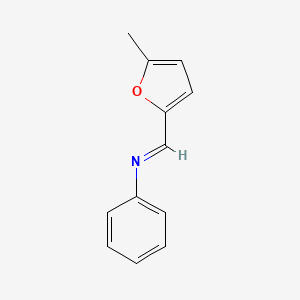
![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

